1-(Cyclohex-3-ene-1-carbonyl)piperazine
説明
1-(Cyclohex-3-ene-1-carbonyl)piperazine is a piperazine derivative featuring a cyclohexene carbonyl group attached to the piperazine ring. This compound’s structure combines the conformational flexibility of the cyclohexene ring with the hydrogen-bonding capacity of the carbonyl group, making it a candidate for diverse pharmacological and material applications.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
cyclohex-3-en-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C11H18N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-2,10,12H,3-9H2 |
InChIキー |
WKLPKXATXOPSKH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison
The substituents on the piperazine ring significantly influence the physicochemical and biological properties of these compounds. Below is a structural comparison of 1-(Cyclohex-3-ene-1-carbonyl)piperazine with key analogs:
Key Observations :
- Cyclohexene vs.
- Carbonyl Functionality: The carbonyl group enables hydrogen bonding, a feature absent in non-carbonyl analogs like mCPP, which may influence target binding .
Key Observations :
- Anticancer Activity : Bulky aromatic groups (e.g., 4-chlorobenzhydryl) enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition . The cyclohexene carbonyl group may offer a balance between bulk and flexibility for similar targets.
- Antibacterial Activity : Electron-donating groups (e.g., methoxyphenyl) improve activity against Gram-positive bacteria . The carbonyl group in the target compound could mimic this effect.
Physicochemical Properties
Substituents critically impact solubility, stability, and bioavailability:
Key Observations :
準備方法
Two-Step Synthesis via Cyclohexenyl Acetonitrile Intermediate
A notable method involves first synthesizing a cyclohexenyl acetonitrile intermediate, followed by reaction with piperazine to form the target compound.
Step 1: Formation of Cyclohexenyl Cyanoacetic Acid Intermediate
- React cyclohexanone with cyanoacetic acid and ammonium acetate in n-hexane solvent.
- Conduct a dehydration reaction at 125–145°C for 1–3 hours.
- This produces cyclohexenyl cyanoacetic acid as an intermediate.
Step 2: Decarboxylation and Piperazine Incorporation
- Add piperazine and acetic acid to the intermediate.
- Heat the mixture to 180–200°C for 2–4 hours to induce decarboxylation.
- Piperazine acts to stabilize the reaction by reducing carbon dioxide escape speed, improving safety and yield.
- The final product, 1-(Cyclohex-3-ene-1-carbonyl)piperazine, is obtained after distillation and purification.
- High conversion efficiency and yield.
- Improved reaction safety due to controlled CO2 release.
- Product purity exceeding 98%.
| Parameter | Conditions | Outcome |
|---|---|---|
| Dehydration temperature | 125–145°C | Intermediate formation |
| Dehydration time | 1–3 hours | Cyclohexenyl cyanoacetic acid |
| Decarboxylation temperature | 180–200°C | Piperazine incorporation |
| Decarboxylation time | 2–4 hours | Final product formation |
| Product purity | N/A | >98% |
Multi-Step Reactions Involving Piperazine Derivatives and Carbonyl Compounds
Another approach involves direct acylation of piperazine with cyclohex-3-ene-1-carbonyl derivatives:
- Piperazine derivatives react with cyclohexene-containing carbonyl compounds under controlled conditions.
- The reaction requires precise control of solvent, temperature, and reaction time to maximize yield.
- Characterization is done using NMR spectroscopy and mass spectrometry to confirm structure and purity.
This method is often applied in the synthesis of more complex analogs, such as 1-(cyclohex-3-ene-1-carbonyl)-4-substituted piperazines used in medicinal chemistry research.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Acylation of piperazine | Controlled temperature and solvent | Forms this compound |
| 2 | Purification | Chromatography, recrystallization | Ensures high purity and yield |
| 3 | Characterization | NMR, MS | Confirms structure and quality |
Source: Vulcanchem product descriptions and research data
Analytical and Research Findings
- The compound exhibits typical piperazine reactivity, influenced by electron-withdrawing carbonyl and cyclohexene groups.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to verify the successful synthesis and purity.
- Research on analog compounds suggests potential biological activity related to neurotransmitter receptor modulation, though specific bioactivity data for this compound require further study.
Summary Table of Preparation Methods
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 5.4–5.6 ppm (cyclohexene protons), δ 3.5–3.7 ppm (piperazine CH₂), and δ 2.8–3.0 ppm (carbonyl-adjacent CH₂).
- ¹³C NMR : Carbonyl carbon at ~170 ppm, cyclohexene carbons at 120–130 ppm.
- Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₆N₂O (exact mass calculated via high-resolution MS) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A).
- Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or kinases via spectrophotometric methods (e.g., NADH oxidation for MAO).
- Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
How do structural modifications at the cyclohexene or carbonyl positions affect the compound's pharmacological profile?
Advanced Research Question
- Cyclohexene Modifications : Introducing electron-withdrawing groups (e.g., fluorine at C2) increases metabolic stability but may reduce solubility.
- Carbonyl Replacement : Replacing the carbonyl with a sulfonamide group alters receptor selectivity (e.g., shifts from 5-HT to σ receptors).
- SAR Insights : Comparative studies show that substituents on the cyclohexene ring influence logP values by 0.5–1.5 units, directly impacting blood-brain barrier permeability .
Table 2 : Structural Modifications and Observed Effects
| Modification | Pharmacokinetic Change | Target Affinity Shift |
|---|---|---|
| Fluorine at C2 | ↑ Metabolic stability | ↓ 5-HT₁A binding |
| Sulfonamide replacement | ↑ Solubility | ↑ σ receptor selectivity |
What strategies can resolve contradictory data regarding the compound's receptor binding affinity across studies?
Advanced Research Question
- Method Standardization : Use uniform assay conditions (e.g., buffer pH, temperature) to minimize variability.
- Isomer Separation : Employ chiral chromatography or capillary electrophoresis (CE) to isolate enantiomers, as stereochemistry significantly impacts binding .
- Computational Validation : Perform molecular dynamics simulations to verify binding poses under different experimental setups .
How can molecular docking studies be designed to predict interactions between this compound and biological targets?
Advanced Research Question
- Target Preparation : Retrieve 3D structures of receptors (e.g., 5-HT₂A from PDB: 6A93) and prepare them via protonation and energy minimization.
- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings.
- Validation : Cross-check docking scores with experimental IC₅₀ values. For example, a docking score ≤ −8 kcal/mol correlates with sub-μM activity in vitro .
Table 3 : Key Docking Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Grid Box Size | 25 ų | Ensures full ligand flexibility |
| Exhaustiveness | 32 | Balances accuracy and computational cost |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
